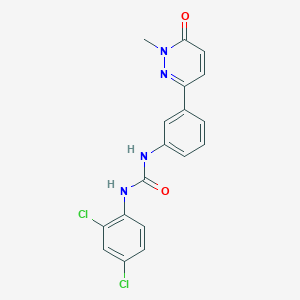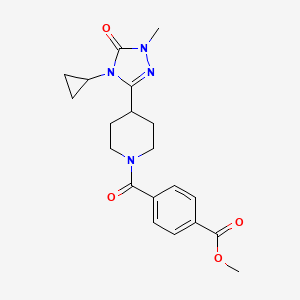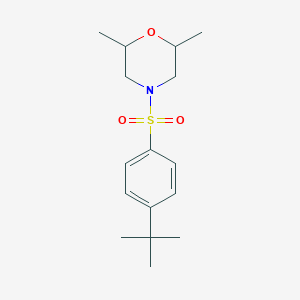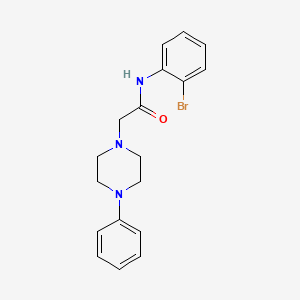
2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2-phenylquinoline-4-carboxylate, which is a type of quinoline . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, quinolines can be synthesized through several methods, including Friedländer condensation and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely include a quinoline core, with additional functional groups attached at the 2 and 4 positions of the quinoline .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For instance, the carboxylate group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, ethyl 2-phenylquinoline-4-carboxylate has a molecular weight of 277.32, a density of 1.172±0.06 g/cm3, a melting point of 58-59°C, and a boiling point of 441.5±33°C .Applications De Recherche Scientifique
Fluorescent Sensors
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various methods, including Friedländer condensation and multicomponent reactions . Researchers have explored these compounds as potential fluorescent sensors. Their unique structure allows for modification with substituents, influencing their photophysical properties. By attaching specific functional groups, scientists aim to create sensitive and selective sensors for detecting various analytes.
Biological Activity
The biological properties of 1H-pyrazolo[3,4-b]quinolines have attracted attention. These compounds exhibit diverse effects on living systems, making them promising candidates for drug development. Researchers have investigated their interactions with biological targets, including enzymes, receptors, and cellular components. For instance, some derivatives have shown benzodiazepine receptor (BZR) binding affinity . Further studies explore their potential as anticancer agents, antimicrobial compounds, or anti-inflammatory drugs.
Synthesis Methods
Various synthetic routes lead to 1H-pyrazolo[3,4-b]quinolines. Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent reactions are commonly employed . Researchers continue to explore efficient and scalable methods for synthesizing these compounds. Optimizing synthetic pathways ensures a reliable supply for further investigations.
Chemical Biology
Chemical biology studies the interactions between small molecules and biological systems. 1H-pyrazolo[3,4-b]quinolines serve as valuable tools in this field. Researchers investigate their effects on cellular processes, protein function, and gene expression. These compounds can act as probes to dissect biological pathways or modulate specific cellular events.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O5/c27-23(17-10-12-18(13-11-17)26(29)30)15-31-24(28)20-14-22(16-6-2-1-3-7-16)25-21-9-5-4-8-19(20)21/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVASCLBAPRLATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)



![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)



![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)

![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)
![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)